Product packaging for Antipyrine-d3(Cat. No.:CAS No. 65566-62-3)

Antipyrine-d3

Cat. No.: B562745
CAS No.: 65566-62-3
M. Wt: 191.24 g/mol
InChI Key: VEQOALNAAJBPNY-BMSJAHLVSA-N
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Description

Significance of Isotopic Labeling in Drug Development

Isotopic labeling is a cornerstone technique in modern drug development, providing essential tools for understanding a drug's journey through the body musechem.comchemicalsknowledgehub.commetsol.comsimsonpharma.com. By incorporating stable or radioactive isotopes into drug molecules, researchers can precisely track their absorption, distribution, metabolism, and excretion (ADME) musechem.comchemicalsknowledgehub.commetsol.comsimsonpharma.com. This detailed understanding is critical for identifying potential liabilities, optimizing dosing regimens, and ensuring the safety and efficacy of new therapeutic agents. Stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), are particularly valuable as they are chemically indistinguishable from their natural counterparts, thus not altering the molecule's intrinsic biological activity or properties, while providing a distinct mass signature for detection metsol.comresearchgate.net.

Overview of Deuterium Substitution in Pharmaceuticals

Deuterium, a naturally occurring stable isotope of hydrogen, differs from protium (B1232500) (¹H) by the presence of an additional neutron, effectively doubling its mass. This seemingly minor difference can lead to significant alterations in a molecule's physical and chemical properties, most notably through the kinetic isotope effect (KIE) portico.orgdovepress.comwikipedia.orgbioscientia.de.

The kinetic isotope effect dictates that the rate of a chemical reaction can be influenced by the mass of the isotopes involved. Specifically, the carbon-deuterium (C-D) bond is stronger and requires more energy to break than a carbon-hydrogen (C-H) bond dovepress.combioscientia.deinformaticsjournals.co.in. When deuterium atoms are strategically placed at metabolically labile sites within a drug molecule, this increased bond strength can slow down the rate of enzymatic cleavage, particularly in cytochrome P450 (CYP) mediated oxidation reactions portico.orgdovepress.combioscientia.de. This deceleration of metabolism can result in a longer plasma half-life, reduced clearance, and consequently, a more sustained therapeutic effect and potentially a reduced dosing frequency dovepress.combioscientia.deinformaticsjournals.co.inresearchgate.netassumption.edunih.govmedchemexpress.com. The first FDA-approved deuterated drug, deutetrabenazine, demonstrated a prolonged half-life and increased exposure compared to its non-deuterated counterpart, tetrabenazine (B1681281) tandfonline.com.

Beyond simply slowing down metabolism, deuterium substitution can also lead to "metabolic switching" bioscientia.de. By blocking or slowing down metabolism at a primary site, deuterium labeling can redirect metabolic pathways to alternative routes. This redirection can be advantageous if the alternative pathways lead to less toxic or more pharmacologically active metabolites, or if it reduces the formation of undesirable byproducts bioscientia.deresearchgate.net. This strategic modification can therefore improve a drug's safety and tolerability profile by minimizing the generation of toxic metabolites dovepress.comresearchgate.net.

Historical Context of Antipyrine (B355649) as a Probe Drug in Drug Metabolism Studies

Antipyrine (also known as phenazone) has a long-standing history as a widely used probe drug in pharmacological research, particularly for assessing hepatic oxidative drug metabolism medchemexpress.comnih.govcapes.gov.brpatsnap.comscielo.brscielo.brnih.govresearchgate.net. Its utility stems from its rapid absorption, extensive distribution, and predictable metabolism by various cytochrome P450 (CYP) enzymes in the liver patsnap.comscielo.brscielo.brresearchgate.net.

The extensive use of antipyrine as a probe drug has provided a wealth of data on its metabolic pathways and the enzymes involved, establishing a robust foundation for understanding drug metabolism in various physiological and pathological states patsnap.comresearchgate.net. Antipyrine-d3, as a deuterated analog, leverages this established metabolic profile, offering the potential to study these pathways with the added benefits of deuterium labeling.

Data Tables

Table 1: Major Antipyrine Metabolites and Their Urinary Excretion Percentages in Healthy Volunteers

This table illustrates the typical metabolic profile of antipyrine, showing the proportion of the administered dose excreted as various metabolites.

MetaboliteUrinary Excretion (%) (approx.)
Unchanged Antipyrine3.3 ± 1.2
4-hydroxy-antipyrine28.5 ± 2.2
Norantipyrine16.5 ± 6.0
3-hydroxymethyl-antipyrine35.1 ± 7.2
3-carboxy-antipyrine3.3 ± 0.8

Data derived from studies involving oral administration of antipyrine to healthy volunteers nih.gov.

Table 2: Cytochrome P450 Isoforms Involved in Antipyrine Metabolism

Antipyrine's metabolism is complex, involving multiple CYP enzymes. This table outlines the primary enzymes associated with the formation of its key metabolites.

MetabolitePrimary CYP Isoforms Involved
NorantipyrineCYP2C subfamily (predominant), CYP1A2
4-hydroxyantipyrine (B57837)CYP3A4 (mainly), CYP1A2 (lesser extent)
3-hydroxymethyl-antipyrineCYP1A2, CYP2C9
Overall MetabolismCYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C18, CYP3A4 (at least six)

Information compiled from various studies on antipyrine metabolism nih.govcapes.gov.brscielo.brscielo.brnih.govebi.ac.uk.

Table 3: Impact of Deuterium Substitution on Drug Pharmacokinetics (Example: Deutetrabenazine)

This example illustrates how deuterium substitution can alter pharmacokinetic parameters, such as half-life, compared to the parent compound.

DrugPlasma Half-Life (hours)Notes
Tetrabenazine4.8Non-deuterated parent drug.
Deutetrabenazine8.6Deuterated analog (d6-tetrabenazine); approximately doubled AUC exposure compared to tetrabenazine.

Data representative of the impact of deuterium substitution on drug pharmacokinetics tandfonline.com.

Compound Names:

this compound

Antipyrine

Deutetrabenazine

Tetrabenazine

Norantipyrine

4-hydroxyantipyrine

3-hydroxymethylantipyrine (B92689)

3-carboxy-antipyrine

Ethyl linoleate (B1235992)

11,11-D2-ethyl linoleate

D1-amphetamine

D2 version of butethal

Enzalutamide

HC-1119

Tivozanib

HC-1144

Ivacaftor

d9-ivacaftor

Deucravacitinib

JNJ38877605

Caffeine

Morphine

Alanine

Clopidogrel

ENT

Apalutamide

Vismodegib

SKLB-C2211

Vitamin A

C20-D3-Retinyl Acetate

Vincristine

Vinblastine

Dextromethorphan

Quinidine

SD-809

Curcumin

Albendazole

Albendazole sulfoxide (B87167) (ASOX)

Albendazole sulfone (ASON)

Protoflavones

Phenazone

4-Formylamino Antipyrine

4-Formylamino this compound

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12N2O B562745 Antipyrine-d3 CAS No. 65566-62-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-2-phenyl-1-(trideuteriomethyl)pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-9-8-11(14)13(12(9)2)10-6-4-3-5-7-10/h3-8H,1-2H3/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEQOALNAAJBPNY-BMSJAHLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(N1C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C(=CC(=O)N1C2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60675632
Record name 5-Methyl-1-(~2~H_3_)methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65566-62-3
Record name 5-Methyl-1-(~2~H_3_)methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis and Characterization of Antipyrine D3

Synthetic Methodologies for Deuterated Compounds

The preparation of deuterated organic molecules is broadly achieved through two primary strategies: deuterium (B1214612) exchange reactions and direct synthesis using deuterated precursors.

Deuterium exchange reactions involve the replacement of specific hydrogen atoms in a molecule with deuterium from a deuterium-rich source, such as heavy water (D₂O). osti.gov This process is often catalyzed by acids, bases, or metals and can be influenced by temperature and pressure. osti.gov For instance, hydrogens alpha to a carbonyl group can be exchanged for deuterium in the presence of D₂O and a catalyst. osti.gov This method is particularly useful when the target hydrogen atoms are labile or can be made so under controlled conditions.

A more direct and often more precise method for producing specifically labeled compounds involves the use of deuterated starting materials or reagents in a synthetic sequence. osti.gov This approach ensures that the deuterium atoms are incorporated at desired positions within the molecular scaffold. This method is particularly advantageous for creating compounds with non-labile deuterium labels, providing high isotopic purity at specific sites.

Specific Synthetic Approaches for Antipyrine-d3

The synthesis of this compound, where the three deuterium atoms are located on the N-methyl group, primarily relies on the use of a deuterated precursor.

The most logical and widely implied synthetic route to this compound involves the methylation of a suitable antipyrine (B355649) precursor with a deuterated methylating agent. The starting material for this synthesis is 1,2-Dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one (also known as 3-methyl-1-phenyl-5-pyrazolone or Edaravone). chemicalbook.com This precursor is then reacted with a deuterated methyl source, such as iodomethane-d3 (B117434) (CD₃I) or dimethyl-d6 sulfate (B86663) ((CD₃)₂SO₄), in the presence of a base to yield 5-Methyl-1-(methyl-d3)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one.

This targeted approach ensures the specific placement of the deuterium atoms on the N-methyl group, which is crucial for its application in metabolic studies. Research on the metabolism of deuterated antipyrine has highlighted a "metabolic switching" phenomenon. When the C3-methyl group was replaced with a deuteromethyl group, the primary metabolic pathway shifted from oxidation of this group to N-demethylation, which was previously a minor pathway. portico.org This underscores the importance of precise isotopic labeling in influencing metabolic outcomes.

Analytical Characterization Techniques for Deuterated Analogs

The confirmation of the structure and the determination of isotopic purity of deuterated compounds like this compound are critical. Several analytical techniques are employed for this purpose.

Mass Spectrometry (MS): Mass spectrometry is a fundamental tool for determining the molecular weight of a compound. mdpi.com For this compound, the molecular weight is approximately 191.24 g/mol , which is higher than that of its non-deuterated counterpart (188.23 g/mol ) due to the presence of three deuterium atoms. medchemexpress.com High-resolution mass spectrometry can provide precise mass measurements, confirming the elemental composition and the number of deuterium atoms incorporated.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is invaluable for elucidating the exact location of the deuterium atoms within the molecule. mdpi.com In the ¹H NMR spectrum of this compound, the signal corresponding to the N-methyl protons would be absent or significantly diminished, while the other proton signals of the molecule would remain. Conversely, a ²H (deuterium) NMR spectrum would show a signal corresponding to the deuterated methyl group. ¹³C NMR can also be used to confirm the structure, with the carbon of the CD₃ group showing a characteristic coupling pattern. mdpi.com

Applications of Antipyrine D3 As a Research Probe

Evaluation of Cytochrome P450 (CYP) Enzyme Activity

The Cytochrome P450 (CYP) enzyme superfamily plays a critical role in the metabolism of a vast array of endogenous compounds and xenobiotics, including pharmaceuticals. Antipyrine-d3 is instrumental in evaluating the activity and inducibility of these vital enzymes.

The activity of CYP enzymes is significantly influenced by a multitude of endogenous factors (e.g., hormones, genetic polymorphisms) and exogenous factors (e.g., co-administered drugs, environmental chemicals). This compound can be used to investigate these influences. For example, studies employing passive samplers have used this compound as a performance reference compound (PRC) to correct for sampling rates, a methodology that can be adapted to study the impact of environmental factors on chemical uptake and metabolism researchgate.netscribd.comresearchgate.net. Its use in ex vivo perfusion models also allows for the study of how various conditions might affect metabolic activity nih.govresearchgate.net.

This compound is employed in both in vitro and in vivo experimental designs to elucidate CYP-mediated metabolic pathways. In vitro studies may involve using liver microsomes, hepatocytes, or cell-based microphysiological systems (e.g., gut models) where this compound serves as a substrate to quantify enzyme activity and metabolite formation nih.govresearchgate.net. In vivo studies, often involving animal models or human pharmacokinetic trials, utilize this compound to accurately measure its absorption, distribution, metabolism, and excretion (ADME) profile, thereby providing a comprehensive view of CYP activity in a living system medchemexpress.comresearchgate.net. Its role as an internal standard in clinical mass spectrometry further underscores its application in both study types medchemexpress.com.

Pharmacokinetic Studies of Drug Metabolism

Tracers for Quantification in Drug Development

Stable isotopes, such as deuterium (B1214612), are incorporated into molecules like this compound to serve as tracers for quantitative analysis during drug development medchemexpress.com. This labeling strategy is fundamental for accurately measuring drug concentrations in biological samples, aiding in the understanding of pharmacokinetics, bioavailability, and drug disposition medchemexpress.commusechem.com. By using deuterated compounds as internal standards in mass spectrometry-based assays, researchers can achieve highly precise and accurate quantification of analytes, even at trace levels. This is essential for establishing pharmacokinetic profiles and for monitoring drug levels in clinical trials.

Investigation of Metabolic Fate of Preformed Metabolites

This compound is instrumental in elucidating the metabolic fate of drugs and their metabolites. The "metabolic switching" phenomenon, observed when deuterium replaces hydrogen at specific metabolic sites, can alter metabolic pathways portico.orgosti.gov. Studies using deuterated antipyrine (B355649) have demonstrated how deuterium substitution can shift the primary route of metabolism, for instance, from oxidation of a methyl group to N-demethylation portico.orgosti.gov. This provides researchers with insights into the enzymes responsible for specific metabolic transformations and how structural modifications can influence drug metabolism. By tracing the labeled compound and its metabolites, researchers can map out complex metabolic pathways and identify potential metabolic liabilities or advantages of drug candidates musechem.com.

Drug Interaction Studies

The use of Antipyrine and its deuterated analogue in drug interaction studies is well-established. Antipyrine serves as a model drug to assess the impact of co-administered substances on drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) system drugbank.comnih.govscielo.brnih.govdaignet.denih.govmedchemexpress.com. This compound can be similarly utilized to investigate these interactions with enhanced precision.

Drug interactions can arise from competition for metabolic enzymes. For example, studies have indicated that metabolites of antipyrine, such as 4-hydroxyantipyrine (B57837), can act as competitive inhibitors in glucuronidation pathways nih.gov. While this specific study focused on antipyrine itself, the principle extends to using this compound to investigate competitive inhibition or induction effects on various metabolic enzymes, including those involved in glucuronidation. By observing how the metabolism of this compound is altered in the presence of other drugs, researchers can infer potential interactions at the enzymatic level.

The metabolism of antipyrine is known to be influenced by various co-administered drugs, which can either induce or inhibit its metabolic clearance. For instance, certain drugs can decrease antipyrine metabolism daignet.dedrugbank.comdrugbank.com, while others, like phenobarbital, can increase it through enzyme induction nih.gov. These observations highlight antipyrine's role as a probe for assessing the impact of drug-drug interactions on hepatic enzyme activity. This compound can be employed in similar studies to provide more precise quantification of these effects.

Table 1: Examples of Drug Interactions Affecting Antipyrine Metabolism

Co-administered DrugEffect on Antipyrine MetabolismPrimary Mechanism (if specified)Reference
CholecalciferolDecreased metabolismNot specified drugbank.com
OlanzapineDecreased metabolismNot specified drugbank.com
Amphotericin BDecreased clearanceDepressive effect on P450 system daignet.de
PhenobarbitalIncreased clearanceEnzyme induction nih.gov
Rifampicin/IsoniazidVariable (inhibition/increase)Not specified nih.gov

Bioanalytical Method Development and Validation

The precise quantification of analytes in biological samples is paramount in drug development. This compound plays a significant role in the development and validation of sensitive bioanalytical methods, particularly those employing mass spectrometry.

This compound is widely utilized as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantification of various analytes, including drug metabolites musechem.comresearchgate.netclearsynth.comnih.govmedchemexpress.comresearchgate.netcaymanchem.comcsic.es. Its utility as an IS stems from its structural similarity to the analyte, ensuring similar ionization efficiency and chromatographic behavior, while its isotopic label allows for clear differentiation and detection. This is crucial for compensating for variations in sample preparation, injection volume, and ionization efficiency, thereby enhancing the accuracy and precision of quantitative measurements. For example, MAA-d3 (a related deuterated metabolite) has been used as an IS with specific multiple reaction monitoring (MRM) transitions (m/z 221.2→56.2) in the quantification of 4-methylaminoantipyrine (MAA) researchgate.netnih.gov. The method development often involves establishing calibration curves with ranges like 0.100 to 20 μg/mL for the analyte, with the deuterated standard ensuring accurate response correction researchgate.netnih.gov.

Table 2: Role of this compound as an Internal Standard in Bioanalytical Assays

Application/AnalyteDeuterated Standard ExampleTypical MRM Transitions (Analyte → IS)Calibration Range (Analyte)Key FunctionReference(s)
MAA QuantificationMAA-d3m/z 218.2→56.2 → m/z 221.2→56.20.100–20 μg/mLAccurate quantification, method validation researchgate.netnih.gov
General AssaysThis compoundN/A (used for various analytes)N/AEnhances precision and accuracy musechem.comclearsynth.comsynzeal.com

Compound Name List

this compound

Antipyrine

4-Formyl this compound

4-Methylamino this compound

4-Methylamino Antipyrine

Metamizole

4-aminoantipyrine (B1666024) (AA)

4-methylaminoantipyrine (MAA)

4-hydroxyantipyrine (OHA)

3-hydroxymethylantipyrine (B92689) (HMA)

Norantipyrine (NORA)

Albendazole

Albendazole sulfoxide (B87167) (ASOX)

Albendazole sulfone (ASON)

Paracetamol (PA)

Deutetrabenazine (DTBZ)

Deucravacitinib

Donafenib

Sorafenib

Tetrabenazine (B1681281)

Surrogate Addition for Recovery Monitoring

In analytical chemistry and bioanalysis, ensuring the accuracy of sample preparation and measurement is paramount. Surrogate compounds, often isotopically labeled analogues, are added to samples to monitor the efficiency of extraction and to compensate for potential matrix effects or losses during the analytical process ipma.ptnsw.gov.auupc.edu. This compound has been employed as a surrogate standard for recovery monitoring in complex biological matrices.

For instance, in the analysis of pharmaceuticals in fish tissues, this compound was used alongside cimetidine-d3 (B563092) as surrogate standards to monitor recovery during the extraction phase. This application helps to account for variations in sample preparation and to ensure the reliability of the quantitative results obtained through techniques like ultra-high-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) ipma.pt. The recovery rates are crucial for validating the analytical method, with acceptable ranges often falling between 40% and 140% depending on the matrix and analytical challenges ipma.ptnsw.gov.au.

Permeability Assays in Microphysiological Systems

Microphysiological systems (MPS), including organ-on-chip technologies, are increasingly used to model human physiological barriers and predict drug absorption and transport. Antipyrine, due to its high permeability and well-characterized behavior, is frequently used as a model compound in these systems nih.govnih.govcnr.itwhiterose.ac.ukresearchgate.net. This compound can also be utilized in such assays to provide an internal standard for precise quantification of transport.

Studies employing gut-on-chip models have investigated the permeability of various compounds, including antipyrine, across intestinal epithelial cell monolayers (e.g., Caco-2 cells) nih.govcnr.itwhiterose.ac.uk. These systems aim to mimic the human intestinal barrier, allowing for the assessment of drug absorption kinetics nih.gov. Research has shown that the apparent permeability (Papp) values for antipyrine can differ between dynamic flow conditions in microfluidic devices and static Transwell models, with some studies reporting lower Papp values in dynamic chip systems nih.govcnr.itwhiterose.ac.uk. These differences highlight the influence of fluid flow and chip design on permeability measurements. For example, one study found that antipyrine permeability in cells-on-chip was lower compared to static cell monolayers, a phenomenon previously observed and attributed to the dynamic environment nih.gov.

A comparison of high permeability compounds like antipyrine in dynamic versus static models revealed that transport of antipyrine was lower in the dynamic gut-on-chip model compared to static Transwell systems whiterose.ac.uk. Such findings are crucial for understanding how drug absorption might be affected by the physiological conditions simulated in MPS.

Methodological Considerations in Antipyrine D3 Research

Analytical Techniques for Quantification

The determination of Antipyrine-d3 typically relies on chromatographic separation coupled with sensitive detection methods, most notably mass spectrometry. These techniques are crucial for distinguishing the deuterated compound from its non-labeled counterpart and other matrix components.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) serves as a foundational separation technique, often utilized for the analysis of antipyrine (B355649) and its related compounds. While mass spectrometry-based detection is generally preferred for isotopically labeled compounds due to enhanced specificity, HPLC methods, when coupled with appropriate detectors (e.g., UV), can provide valuable quantitative data. Studies have established HPLC methods capable of simultaneously determining antipyrine and its metabolites with good sensitivity, accuracy, and reproducibility, making them suitable for detailed metabolic investigations nih.gov. For instance, HPLC assays for antipyrine have demonstrated sensitivity in the microgram per milliliter range and have been applied in hepatic drug metabolism studies nih.gov. Furthermore, validated HPLC methods are employed for the simultaneous quantification of drug combinations, highlighting the technique's versatility in analytical chemistry najah.edu.

Data Table: HPLC Method Performance (Representative for Antipyrine/Metabolites)

ParameterValue/RangeContextReference
Sensitivity (Assay)~1 µg/mLAntipyrine in plasma nih.gov
Recovery99.1% - 102.2%Antipyrine/metabolites science.gov
Recovery100.22%Antipyrine researchgate.net
ReproducibilityRSD < 1.6%Antipyrine/metabolites science.gov
AccuracyMean recovery 100.8 ± 0.4%Atomoxetine (ATX) science.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique, making it the method of choice for quantifying deuterated compounds like this compound, particularly in complex biological matrices. Its ability to monitor specific precursor and product ion transitions allows for the unambiguous identification and precise quantification of the target analyte, even at trace levels.

Deuterated analogues, such as 4-methylaminothis compound (MAA-d3), are frequently employed as internal standards for the quantification of their non-labeled counterparts. For example, methods using MAA-d3 for the quantification of 4-methylaminoantipyrine (MAA) in human plasma have reported lower limits of quantification (LLOQ) of 0.100 µg/mL, with good linearity (r² ≥ 0.99) and acceptable precision and accuracy researchgate.net. Intra-day coefficients of variation (CV) ranged from 1.3-8.4%, and inter-day CV from 1.5-8.4% researchgate.net. Similarly, other studies using deuterated internal standards have reported LLOQs as low as 0.5 ng/mL with intra- and inter-run precisions below 12% researchgate.net. This compound itself has been utilized as a surrogate standard in LC-MS/MS analyses of pharmaceuticals in biological tissues, demonstrating high recovery rates (e.g., 108.3 ± 1.3%) ipma.pt. These methods are crucial for pharmacokinetic studies and therapeutic drug monitoring.

Data Table: LC-MS/MS Performance (Representative for Deuterated Standards/Related Compounds)

ParameterValue/RangeCompound/ContextReference
LLOQ0.100 µg/mL4-Methylaminoantipyrine (using MAA-d3) researchgate.net
LLOQ0.5 ng/mLRelated compound (using MAA-d3) researchgate.net
Intra-day CV1.3-8.4%4-Methylaminoantipyrine (using MAA-d3) researchgate.net
Inter-day CV1.5-8.4%4-Methylaminoantipyrine (using MAA-d3) researchgate.net
Intra-day Precision< 11.67%Related compound (using MAA-d3) researchgate.net
Inter-day Precision< 8.64%Related compound (using MAA-d3) researchgate.net
Recovery (as surrogate std.)108.3 ± 1.3%This compound (in fish tissue analysis) ipma.pt

Gas Chromatography Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful analytical tool, particularly effective for volatile and semi-volatile compounds. For antipyrine and its metabolites, GC-MS often necessitates derivatization steps to enhance volatility and thermal stability. Deuterated analogues are well-suited for GC-MS quantification, especially when employing techniques like Selected Ion Monitoring (SIM) or Selected Reaction Monitoring (SRM) to maximize specificity and sensitivity.

GC-MS has been utilized for the determination of antipyrine metabolites, with deuterated analogues serving as internal standards for accurate quantification osti.gov. These methodologies typically involve silylation of the metabolites prior to GC-MS analysis osti.gov. Highly sensitive GC-tandem mass spectrometric (GC-MS/MS) methods have been developed for antipyrine metabolites, employing deuterated analogues as internal standards and achieving limits of quantitation of approximately 5 ng per sample with coefficients of variation in the range of 14-20% nih.gov. The principles of isotopic fractionation of deuterated antipyrine analogues by capillary GC have also been investigated, demonstrating the separation capabilities based on mass differences nih.gov.

Data Table: GC-MS/MS Method Performance (Representative for Antipyrine Metabolites)

ParameterValue/RangeContextReference
LOQ5 ng per sampleAntipyrine metabolites nih.gov
CV (Norantipyrine)19.4%Antipyrine metabolite analysis nih.gov
CV (4-hydroxyantipyrine)14.6%Antipyrine metabolite analysis nih.gov
CV (3-hydroxymethylantipyrine)20.7%Antipyrine metabolite analysis nih.gov
Precision≤ 20% (error of determination)Antipyrine metabolite analysis nih.gov

Nuclear Magnetic Resonance (NMR) Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy offers a unique non-destructive approach for both structural elucidation and quantitative analysis (qNMR). For this compound, NMR can confirm its isotopic enrichment and structure. Furthermore, qNMR methods can enable direct quantification without the need for chromatographic separation, particularly when utilizing isotopically labeled standards.

Quantitative NMR (qNMR) has been successfully applied to the assay of pharmaceutical compounds, utilizing internal standards and precise signal integration researchgate.net. For antipyrine metabolites, a direct (13)C NMR approach has been described for simultaneous analysis in human urine using (13)C-labeled antipyrine. This method allows for quantitative evaluation of the metabolic profile and can incorporate techniques such as inverse gated decoupling and DEPT experiments for quantification, often employing specific internal standards nih.gov. NMR analysis is also instrumental in determining partition coefficients, where deuterated solvents and internal standards play a crucial role in achieving accurate measurements google.com.

Data Table: NMR Application (Representative for Quantitative Analysis)

Technique/ApplicationKey AspectsCompound/ContextReference
qNMRDirect, simultaneous analysis; use of (13)C labeling; inverse gated decoupling & DEPT; internal standardsAntipyrine metabolites in human urine; quantitative evaluation of metabolic profile. nih.gov
qNMRUse of deuterated solvents and internal standards for quantification; partition coefficient measurementGeneral principle for quantifying compounds in different phases. google.com
qNMRAssay of pharmaceutical formulations; validation of linearity, precision, accuracy, LOD/LOQSulfasalazine (demonstrates qNMR capabilities applicable to labeled compounds). researchgate.net

Sample Preparation and Extraction Procedures

Effective sample preparation is a critical prerequisite for the accurate analysis of this compound, especially when dealing with biological matrices where it may be present at low concentrations alongside numerous interfering substances. The objective is to isolate the analyte from the matrix, remove interfering compounds, and potentially concentrate the analyte to enhance detection limits.

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a widely adopted technique for sample clean-up and analyte concentration prior to chromatographic analysis. This method involves passing a sample solution through a sorbent material that selectively retains the analyte of interest, which is subsequently eluted using an appropriate solvent. SPE is particularly effective in minimizing matrix effects and improving the sensitivity of analytical methods for compounds like this compound.

SPE protocols have been developed for the quantitative isolation of antipyrine metabolites from biological fluids such as human plasma. These procedures commonly utilize C18 bonded silica (B1680970) cartridges, with elution typically achieved using methanol (B129727) nih.gov. For instance, a rapid SPE procedure for antipyrine metabolites reported recovery rates ranging from 93% to 100%, with relative standard deviations (Sr) between 1.2% and 13.6% nih.gov. The limits of detection (LODs) for these metabolites were found to be in the nanogram per milliliter range nih.gov. Deuterated analogues, including MAA-d3, are also commonly extracted using SPE or protein precipitation methods before LC-MS/MS analysis researchgate.netresearchgate.netnih.gov. In some cases, protein precipitation with acetonitrile (B52724) is employed as the primary sample preparation step, with MAA-d3 serving as the internal standard nih.gov. SPE can also be integrated into more complex extraction workflows for challenging matrices like fish tissues, often in conjunction with other clean-up steps such as gel permeation chromatography (GPC) ipma.pt.

Data Table: SPE Method Performance (Representative for Antipyrine/Metabolites)

TechniqueSorbent MaterialEluent SolventRecovery RangeLOD RangeContextReference
SPEC18 cartridgeMethanol93-100%10.5-17.0 ng/mLAntipyrine metabolites in plasma nih.gov
SPEOasis HLBMethanol108.3 ± 1.3%N/AThis compound (as surrogate in fish) ipma.pt

Compound List:

this compound

Antipyrine

4-methylaminoantipyrine (MAA)

4-methylaminothis compound (MAA-d3)

Norantipyrine

4-hydroxyantipyrine (B57837)

3-hydroxymethylantipyrine (B92689)

Isopropylantipyrine (IPA)

Phenazone

Phenazone-d3

Experimental Models in this compound Research

Human Clinical Studies

In human clinical studies, this compound serves as a vital internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This application is critical for validating analytical methods used to determine Antipyrine concentrations in biological matrices like human plasma. The research findings derived from these studies often detail the performance characteristics of the bioanalytical methods, ensuring their suitability for clinical research.

Method Validation and Performance in Human Plasma

Studies employing this compound as an internal standard for Antipyrine quantification in human plasma have demonstrated robust analytical performance. These validations are essential for generating reliable pharmacokinetic data. Key findings from such studies typically include:

Linearity : Calibration curves generated using this compound as an IS have shown excellent linearity, with correlation coefficients (R²) often exceeding 0.9997 over specified concentration ranges, typically from low ng/mL to several μg/mL researchgate.netnih.govnih.govresearchgate.net. This indicates a predictable relationship between the analyte concentration and the detector response.

Accuracy and Precision : The accuracy and precision of the methods are paramount for clinical applicability. Intra-day and inter-day precision (expressed as coefficient of variation, CV) are consistently reported to be within acceptable limits, often below 15%, and sometimes as low as 0.77% to 5.0% researchgate.netnih.govresearchgate.netresearchgate.net. Similarly, accuracy, often expressed as relative error or recovery, also falls within acceptable bioanalytical validation guidelines, typically between 95% and 105% researchgate.netnih.govresearchgate.netresearchgate.net. For instance, one study reported intra-day accuracy deviations within ±15% and inter-day precision within ±15% for plasma samples researchgate.net. Another study noted intra- and inter-day precision values within 1.6% to 2.3% and accuracy within 97.9% to 100.7% researchgate.net.

Limit of Quantification (LLOQ) : The LLOQ, representing the lowest concentration that can be reliably quantified, is crucial for detecting low drug levels in clinical samples. Studies have reported LLOQs for Antipyrine or its metabolites (when analyzed using deuterated standards) to be as low as ≤0.75 ng/mL or 0.100 μg/mL researchgate.netnih.gov.

Extraction Recovery and Matrix Effects : High extraction recovery (often >80%) and minimal matrix effects are critical for accurate quantification. Methods employing this compound have demonstrated satisfactory recovery rates and minimal interference from the biological matrix, ensuring the reliability of the assay researchgate.netresearchgate.net.

Application in Pharmacokinetic Studies

The validated methods utilizing this compound are subsequently applied to human clinical studies to determine the pharmacokinetic profiles of Antipyrine. While this compound itself is not the subject of pharmacokinetic analysis in these contexts, its role as an IS enables the precise measurement of Antipyrine's disposition in the body. Research findings from such applications contribute to understanding Antipyrine's absorption, distribution, metabolism, and excretion (ADME) in human populations. For example, studies have successfully applied these methods to analyze plasma samples from healthy volunteers following drug administration, providing essential data for bioequivalence studies or general pharmacokinetic evaluations researchgate.netresearchgate.net.

Data Table Example: Bioanalytical Method Validation Parameters

The following table illustrates typical method validation parameters reported in studies utilizing this compound as an internal standard for quantifying Antipyrine or its metabolites in human plasma.

ParameterReported Range/ValueReference(s)
Linearity (R²)≥ 0.9997 researchgate.netnih.govnih.govresearchgate.net
LLOQ≤ 0.75 ng/mL or 0.100 μg/mL researchgate.netnih.gov
Intra-day Precision (CV%)0.77% - 7.18% researchgate.netnih.govresearchgate.netresearchgate.net
Inter-day Precision (CV%)1.49% - 8.64% researchgate.netnih.govresearchgate.netresearchgate.net
Intra-day Accuracy96.3% - 100.7% researchgate.netnih.govresearchgate.net
Inter-day Accuracy98.0% - 100.94% researchgate.netresearchgate.net
Extraction Recovery80.8% - 96.7% researchgate.netresearchgate.net
Matrix EffectMinimal/Within acceptable limits researchgate.netresearchgate.net

Note: Specific values may vary slightly between different studies and analytical methods.

Compound List:

this compound

Antipyrine

4-Methylamino antipyrine (MAA)

4-Aminoantipyrine (B1666024) (4-AA)

4-Hydroxyantipyrine

4-Hydroxythis compound

4-MAA-d3

4-AA-d3

4-AAA-d3

Kinetic Isotope Effects in Antipyrine D3 Metabolism

Theoretical Basis of Kinetic Isotope Effects (KIE)

The kinetic isotope effect refers to the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org This effect is most pronounced when the isotopic substitution involves a large relative mass change, such as replacing hydrogen (¹H) with deuterium (B1214612) (²H), which doubles the atomic mass. libretexts.org

The foundation of the KIE lies in the difference in zero-point vibrational energy between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. Due to the greater mass of deuterium, the C-D bond has a lower vibrational frequency and consequently a lower zero-point energy. princeton.edu This means the C-D bond is effectively stronger and more stable than a C-H bond.

For a chemical reaction to occur, an energy barrier known as the activation energy must be overcome. If the rate-determining step of a reaction involves the cleavage of this bond, more energy is required to break the stronger C-D bond compared to the C-H bond. This higher activation energy results in a slower reaction rate. Reactions involving the cleavage of a C-H bond are typically 6 to 10 times faster than the corresponding C-D bond cleavage. libretexts.org

A primary kinetic isotope effect is observed when the bond to the isotopically substituted atom is broken or formed during the rate-determining step of the reaction. libretexts.org The N-demethylation of antipyrine (B355649) to its metabolite, norantipyrine, is a primary metabolic pathway catalyzed by cytochrome P450 (CYP) enzymes, specifically members of the CYP2C subfamily. nih.gov This reaction proceeds via the enzymatic cleavage of a C-H bond on the N-methyl group.

In Antipyrine-d3, these C-H bonds are replaced with C-D bonds. Therefore, the N-demethylation of this compound is expected to exhibit a significant primary kinetic isotope effect, leading to a marked decrease in the rate of norantipyrine formation.

Implications of KIE for Drug Design and Development

The strategic use of deuterium substitution, as exemplified by this compound, represents a powerful tool in modern medicinal chemistry. Exploiting the kinetic isotope effect allows for the fine-tuning of a drug's pharmacokinetic profile. nih.gov

By selectively deuterating a known metabolic "soft spot"—a site on the molecule susceptible to rapid metabolism—drug developers can slow down the rate of metabolic clearance. researchgate.net This can lead to several therapeutic advantages:

Improved Half-Life: A longer half-life can allow for less frequent dosing, which may improve patient compliance.

Reduced Metabolite-Mediated Toxicity: If a particular metabolic pathway leads to the formation of a toxic or reactive metabolite, deuterating the site of that metabolism can block the formation of the harmful species, thereby improving the drug's safety profile.

Increased Bioavailability: For drugs with high first-pass metabolism, slowing the rate of biotransformation can increase the amount of active drug that reaches systemic circulation.

The "deuterium switch" is a strategy that can be applied to existing drugs to create new chemical entities with potentially superior pharmacokinetic properties, representing a low-risk approach to drug development. nih.gov

Metabolic Pathways and Metabolites of Antipyrine and Relevance to Antipyrine D3

Major Metabolites: 4-Hydroxyantipyrine (B57837), 3-Hydroxymethylantipyrine (B92689), and Norantipyrine

The metabolism of antipyrine (B355649) yields several key metabolites. The three most extensively studied and commonly identified major metabolites are:

4-Hydroxyantipyrine (4-OHA): Formed through hydroxylation at the 4-position of the antipyrine molecule.

3-Hydroxymethylantipyrine (3-HMA): Generated by the oxidation of the methyl group at the 3-position.

Norantipyrine (NORA): Produced via N-demethylation, removing a methyl group from the nitrogen atom.

These metabolites are generally considered to be pharmacologically inactive enghusen.dk.

Table 1: Major Antipyrine Metabolites

MetaboliteAbbreviationPrimary Metabolic Transformation
4-Hydroxyantipyrine4-OHAHydroxylation
3-Hydroxymethylantipyrine3-HMAMethyl group oxidation
NorantipyrineNORAN-demethylation

Enzymes Involved in Metabolite Formation

The metabolism of antipyrine is a complex process mediated by a variety of cytochrome P450 (CYP) enzymes. Multiple CYP isoforms contribute to the formation of each major metabolite, making antipyrine a broad probe for general hepatic oxidative capacity rather than a specific marker for a single CYP enzyme ebi.ac.uk. The principal CYP enzymes implicated in antipyrine metabolism include:

CYP1A2: Involved in the formation of 4-OHA, NORA, and 3-HMA.

CYP2C subfamily (CYP2C8, CYP2C9, CYP2C18): Predominantly involved in NORA formation, with CYP2C9 also playing a role in 3-HMA formation.

CYP3A4: Primarily responsible for the 4-hydroxylation of antipyrine, with a lesser contribution to NORA formation.

Other CYP enzymes, such as CYP2A6 and CYP2E1, have also been suggested to be involved in the formation of certain metabolites scielo.brscielo.br.

Table 2: Cytochrome P450 Enzymes Involved in Antipyrine Metabolism

MetabolitePrimary Mediating CYP EnzymesSecondary Mediating CYP Enzymes
4-Hydroxyantipyrine (4-OHA)CYP3A4, CYP1A2CYP2A6 scielo.br
3-Hydroxymethylantipyrine (3-HMA)CYP1A2, CYP2C9CYP2C subfamily capes.gov.br, CYP2E1 scielo.br
Norantipyrine (NORA)CYP2C subfamily (predominant), CYP1A2CYP2B6 capes.gov.br, CYP3A4 capes.gov.br

Further Oxidative and Conjugative Metabolism of Metabolites

The primary metabolites of antipyrine, 4-OHA, 3-HMA, and NORA, can undergo further metabolic processing, predominantly through Phase II reactions. These include conjugation with endogenous molecules such as glucuronic acid or sulfate (B86663), which increases their water solubility and facilitates renal excretion ebi.ac.ukoup.comopenaccessjournals.commsdmanuals.com.

Conjugation: 4-Hydroxyantipyrine and 3-hydroxymethylantipyrine are known to be conjugated, forming glucuronides and sulfates ebi.ac.uknih.gov. Norantipyrine can also be conjugated nih.gov.

Further Oxidation: 3-Hydroxymethylantipyrine can be further oxidized to 3-carboxyantipyrine (B1211862) enghusen.dknih.gov. Additionally, minor metabolites like 4,4'-dihydroxyantipyrine (B1201843) (DOHA) have also been identified enghusen.dk.

Compound List:

Antipyrine

Antipyrine-d3

4-Hydroxyantipyrine (4-OHA)

3-Hydroxymethylantipyrine (3-HMA)

Norantipyrine (NORA)

3-Carboxyantipyrine

4,4'-Dihydroxyantipyrine (DOHA)

CYP1A2

CYP2B6

CYP2C8

CYP2C9

CYP2C18

CYP3A4

Advanced Research Directions and Potential Innovations

Integration of Antipyrine-d3 in Microphysiological Systems for Drug Absorption and Metabolism Studies

Microphysiological systems (MPS), often referred to as organ-on-a-chip technology, are increasingly being utilized to more accurately mimic human physiology for drug absorption, distribution, metabolism, excretion, and toxicity (ADME-T) studies researchgate.netnih.govresearchgate.net. Antipyrine (B355649), a well-established probe drug for assessing hepatic oxidative capacity medchemexpress.com, can be studied within these advanced in vitro models. Deuterated this compound serves as an ideal internal standard in such systems. Its integration allows for precise quantification of antipyrine and its metabolites using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) in complex biological matrices generated by MPS xenotech.com. For instance, studies involving gut-on-chip models have investigated the transport of antipyrine to understand drug absorption barriers researchgate.netuniba.it. The use of this compound in these sophisticated models enhances the accuracy and reliability of data generated, contributing to better prediction of in vivo drug behavior.

Use in Personalized Medicine Approaches for CYP Phenotyping

Personalized medicine relies heavily on understanding individual variations in drug metabolism, largely governed by cytochrome P450 (CYP) enzymes nih.govmdpi.com. Antipyrine has long been recognized as a probe drug for assessing human oxidative drug metabolism and hepatic oxidative capacity medchemexpress.com. This compound can be employed in CYP phenotyping studies to characterize an individual's metabolic profile, thereby informing personalized therapeutic strategies psu.edu. Research has identified that antipyrine is metabolized by multiple hepatic CYP enzymes, including CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C18, and CYP3A4 nih.gov. By quantifying the formation of antipyrine metabolites using this compound as an internal standard, researchers can determine the activity of specific CYP isoforms in individuals. This capability is crucial for predicting drug efficacy and potential adverse reactions, tailoring drug therapy to individual genetic makeup and metabolic status.

Table 1: Key Cytochrome P450 Isoforms Involved in Antipyrine Metabolism

CYP IsoformPrimary Metabolic Pathways InvolvedKey MetabolitesCitation(s)
CYP1A24-Hydroxylation, Norantipyrine formation, 3-Hydroxymethylantipyrine (B92689) formation4-Hydroxyantipyrine (B57837), Norantipyrine, 3-Hydroxymethylantipyrine medchemexpress.com, nih.gov
CYP2B6Norantipyrine formationNorantipyrine nih.gov
CYP2C8Norantipyrine formationNorantipyrine nih.gov
CYP2C9Norantipyrine formation, 3-Hydroxymethylantipyrine formationNorantipyrine, 3-Hydroxymethylantipyrine nih.gov
CYP2C18Norantipyrine formationNorantipyrine nih.gov
CYP3A44-Hydroxylation4-Hydroxyantipyrine medchemexpress.com, nih.gov

Investigating the Role of this compound in Environmental and Toxicological Assessments

The presence of pharmaceuticals in the environment is a growing concern, necessitating robust monitoring and analytical methods researchgate.netwhiterose.ac.uk. This compound has demonstrated utility in environmental monitoring and toxicological assessments, primarily as a probe compound (PRC) or an internal standard. In wastewater analysis and environmental monitoring studies, this compound has been successfully employed as a PRC for the quantification of various pharmaceuticals, including sulfamethoxazole, ibuprofen, and diclofenac (B195802) researchgate.netresearchgate.net. Its stable isotopic labeling ensures accurate quantitation via mass spectrometry, even in complex environmental matrices like water samples csic.esaltascientific.cnwa.gov. Furthermore, research into developing ion-selective electrodes for antipyrine derivatives aims to enhance direct detection methods for environmental water monitoring researchgate.net. These applications highlight this compound's role in assessing water quality and tracking drug residues in ecosystems.

Table 3: this compound as a Probe Compound (PRC) in Environmental Analysis

Analyte(s) for which this compound served as PRCEnvironmental Matrix StudiedCitation(s)
Sulfamethoxazole, Ibuprofen, Diclofenac, Carbamazepine, Naproxen, 4-chlorobenzoic acid, and othersWastewater, River water researchgate.net, researchgate.net

Q & A

Basic: What is the primary role of Antipyrine-d3 in hepatic metabolism studies, and how does its deuterium labeling enhance experimental accuracy?

This compound is a deuterated analog of Antipyrine, a probe drug used to assess hepatic oxidative capacity. The substitution of three hydrogen atoms with deuterium reduces metabolic degradation rates, allowing precise tracking of parent and metabolite ratios in pharmacokinetic studies. This isotopic labeling minimizes interference from endogenous compounds in mass spectrometry, improving signal specificity . Methodologically, researchers administer this compound orally or intravenously, followed by timed blood/urine sampling. Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is typically used to quantify this compound and its metabolites, with deuterium providing a distinct mass shift for unambiguous identification .

Basic: What storage conditions are required for this compound to ensure stability in long-term experiments?

This compound must be stored at 0–6°C in airtight, light-protected containers to prevent degradation. Deuterated compounds are sensitive to thermal and photolytic decomposition, which can alter their isotopic purity. Researchers should periodically validate stability via NMR or LC-HRMS, focusing on deuterium retention (>98% isotopic purity) and absence of protiated byproducts. Batch-specific certificates of analysis from suppliers should be retained for QA/QC documentation .

Advanced: How can researchers resolve contradictions in this compound metabolic data observed across populations with varying hepatic function?

Discrepancies often arise from differences in cytochrome P450 (CYP) enzyme activity, particularly CYP2C9 and CYP3A4, which metabolize Antipyrine. To address this:

  • Control for covariates : Stratify participants by liver enzyme genotypes (e.g., CYP2C9*2/*3 polymorphisms) or hepatic impairment severity (Child-Pugh scores).
  • Cross-validate with alternative probes : Use parallel assays with caffeine (CYP1A2) or midazolam (CYP3A4) to isolate enzyme-specific effects.
  • Statistical normalization : Apply mixed-effects models to account for inter-individual variability, using creatinine clearance or albumin levels as covariates .

Advanced: What methodological optimizations are critical when integrating this compound into HRMS-based environmental pollutant analysis?

In environmental chemistry, this compound serves as a performance reference compound (PRC) in polar organic chemical integrative samplers (POCIS). Key considerations:

  • Calibration : Use in situ or laboratory-derived uptake rates (Rs_s) to correct for field conditions. This compound’s first-order kinetic dispersion (k = 0.05–0.10 day⁻¹) must be validated against temperature and flow velocity.
  • Matrix effects : Spike samples with isotopically labeled internal standards (e.g., this compound and carbamazepine-d10) to correct for ion suppression in HRMS.
  • QA/QC thresholds : Ensure limits of detection (LOD) ≤0.1 ng/L and recovery rates of 90–110% per EPA guidelines .

Advanced: How can this compound be utilized in tandem with novel isotopic probes to study multi-enzyme metabolic networks?

Combining this compound with deuterated acetaminophen-d4 or sulfamethoxazole-d4 enables simultaneous mapping of oxidative and conjugative pathways. For example:

  • Experimental design : Co-administer probes and use multiplexed HRMS to track glucuronidation (UGT1A1/1A9) and sulfation (SULT1A1) alongside CYP oxidation.
  • Data integration : Apply pathway analysis tools (e.g., MetaboAnalyst) to model enzyme interactions, using kinetic parameters (Vmax_{max}, Km_m) derived from Michaelis-Menten plots .

Basic: What statistical frameworks are recommended for analyzing this compound pharmacokinetic data in longitudinal studies?

Use non-compartmental analysis (NCA) to calculate AUC0_{0-∞}, t1/2_{1/2}, and clearance. For multi-dose regimens, employ population pharmacokinetic models (e.g., NONMEM) with Bayesian estimation to account for inter-subject variability. Ensure compliance with ethical guidelines by reporting intraclass correlation coefficients (ICC) for repeat measures and adjusting for autocorrelation in time-series data .

Advanced: What are the implications of deuterium kinetic isotope effects (KIEs) on this compound metabolic profiling?

Deuterium substitution at metabolically active sites (e.g., N-methyl groups) can reduce reaction rates by 2–10-fold due to KIE, potentially skewing metabolite ratios. Mitigation strategies:

  • Synthetic validation : Confirm deuterium placement via 2^2H-NMR to avoid labeling positions critical to CYP binding.
  • In vitro benchmarking : Compare metabolic rates in human liver microsomes (HLM) against protiated Antipyrine to quantify KIE magnitude.
  • Dynamic modeling : Incorporate KIE-adjusted rate constants into physiologically based pharmacokinetic (PBPK) simulations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.